1,3-Dimethylpiperidin-3-ol
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Overview
Description
1,3-Dimethylpiperidin-3-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of 1,3-dimethylpyridine with lithium triethylborohydride (Super-Hydride) in an organic solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, PBr3, anhydrous solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Alkyl halides, esters.
Scientific Research Applications
1,3-Dimethylpiperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to opioid receptors, influencing pain perception and other physiological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethylpiperidin-3-ol can be compared with other similar compounds, such as:
3,5-Dimethylpiperidine: Another piperidine derivative with similar structural features but different chemical properties and applications.
1,3-Dimethylpiperidin-3-yl)methanol: A closely related compound with an additional hydroxyl group, used in different synthetic and research contexts.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1,3-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-3-5-8(2)6-7/h9H,3-6H2,1-2H3 |
InChI Key |
UJYZTWAXOVSKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C)O |
Origin of Product |
United States |
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